Dibenzofuran, bromopentachloro-
Overview
Description
Dibenzofuran, bromopentachloro- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a halogenated dibenzofuran compound that is synthesized through a multi-step process.
Mechanism Of Action
The mechanism of action of dibenzofuran, bromopentachloro- is not well understood. However, it is believed to act as a nucleophile in many reactions, attacking electrophilic centers on other molecules.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of dibenzofuran, bromopentachloro-. However, it is known to be toxic and should be handled with care.
Advantages And Limitations For Lab Experiments
One advantage of using dibenzofuran, bromopentachloro- in lab experiments is its ability to act as a versatile reagent in a variety of reactions. However, its toxicity and potential hazards should be taken into consideration when handling this compound.
Future Directions
There are several future directions for the study of dibenzofuran, bromopentachloro-. One area of interest is the development of new synthetic methods for this compound. Another area of interest is the exploration of its potential applications in other fields, such as materials science and pharmacology. Additionally, more research is needed to fully understand the mechanism of action and potential hazards associated with this compound.
Conclusion
In conclusion, dibenzofuran, bromopentachloro- is a halogenated dibenzofuran compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to be learned about this compound, it has the potential to be a valuable tool in the field of organic chemistry and beyond.
Synthesis Methods
The synthesis of dibenzofuran, bromopentachloro- involves several steps. The starting material is dibenzofuran, which is first reacted with bromine to form dibromodibenzofuran. This compound is then reacted with pentachloroethane in the presence of a catalyst to form dibenzofuran, bromopentachloro-. The final product is then purified through a series of recrystallization steps.
Scientific Research Applications
Dibenzofuran, bromopentachloro- has been studied for its potential applications in scientific research, particularly in the field of organic chemistry. It has been used as a reagent in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, Heck reactions, and Sonogashira reactions. It has also been used as a starting material for the synthesis of other compounds.
properties
IUPAC Name |
7-bromo-1,2,3,4,6-pentachlorodibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2BrCl5O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNBPBFETFKKAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2BrCl5O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147921 | |
Record name | Dibenzofuran, bromopentachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzofuran, bromopentachloro- | |
CAS RN |
107103-81-1 | |
Record name | Dibenzofuran, bromopentachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107103811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzofuran, bromopentachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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